Calculated Boiling Point Divergence: 2-Ethyl vs. 5-Ethyl Furan Isomer Distinction
A direct comparison of calculated physicochemical properties reveals that 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine exhibits a substantially higher predicted boiling point than its 5-ethyl positional isomer. While both compounds share identical molecular weights and core fragments, the change in the ethyl group's position from the 2- to the 5-location on the furan ring increases the predicted boiling point by approximately 17.5 °C . This thermal property divergence provides a quantitative benchmark for differentiating the two isomers, which is crucial for quality control (QC) and purification method development.
| Evidence Dimension | Calculated Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 380.375 °C |
| Comparator Or Baseline | 4-(5-ethylfuran-3-yl)benzene-1,2-diamine: 362.882 °C |
| Quantified Difference | The target compound's boiling point is +17.493 °C higher than the 5-ethyl isomer. |
| Conditions | Calculated values using standard in silico methods (as reported by ChemBlink/ChemSrc for both compounds). |
Why This Matters
This substantial difference allows for unambiguous identification and purity verification of the target compound via gas chromatography, ensuring that procurement decisions are based on a quantitatively verifiable property that directly impacts synthetic handling.
